Ethyl 3-methyl-4-(methylthio)benzoate
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Overview
Description
Ethyl 3-methyl-4-(methylthio)benzoate is an organic compound with the molecular formula C11H14O2S. It is an ester derived from benzoic acid, characterized by the presence of a methylthio group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-4-(methylthio)benzoate typically involves the esterification of 3-methyl-4-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-methyl-4-(methylthio)benzoic acid+ethanolacid catalystethyl 3-methyl-4-(methylthio)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), bromine (for bromination)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Ethyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-4-(methylthio)benzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the aromatic ring undergoes electrophilic attack, leading to the formation of substituted products.
Comparison with Similar Compounds
Ethyl 3-methyl-4-(methylthio)benzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and ethyl 4-methylbenzoate. While these compounds share a similar ester functional group, the presence of the methylthio group in this compound imparts unique chemical properties, such as increased reactivity in oxidation reactions. Other similar compounds include:
- Ethyl benzoate
- Ethyl 4-methylbenzoate
- Methyl 4-(methylthio)benzoate
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
ethyl 3-methyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C11H14O2S/c1-4-13-11(12)9-5-6-10(14-3)8(2)7-9/h5-7H,4H2,1-3H3 |
InChI Key |
OSIRKJPDOARPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)SC)C |
Origin of Product |
United States |
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